![molecular formula C9H12ClN3O3 B3027320 (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1286207-32-6](/img/structure/B3027320.png)
(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride
Overview
Description
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by a five-membered ring with nitrogen . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, they can be synthesized from different cyclic or acyclic precursors . They can also be functionalized, for example, proline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound . These properties can be influenced by factors such as the presence of functional groups, stereochemistry, and the nature of the heterocycle .Scientific Research Applications
- The pyrrolidine scaffold has been explored for its antibacterial potential. Researchers have synthesized derivatives of (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride and evaluated their activity against various bacterial strains. These compounds could serve as novel antibacterial agents, contributing to the fight against drug-resistant pathogens .
- (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride derivatives have shown promise in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. These compounds may help prevent amyloid plaque formation and slow disease progression .
- The pyrrolidine ring contributes to the overall pharmacophore of this compound. Researchers have investigated its anti-inflammatory effects, potentially targeting pathways involved in inflammatory diseases .
- (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride derivatives have been evaluated for antiviral activity. Their potential against specific viruses, such as influenza or herpes, warrants further exploration .
- The pyrrolidine scaffold has been associated with analgesic properties. Researchers have synthesized analogs of this compound and assessed their efficacy in pain relief. Understanding their mechanism of action could lead to novel pain management strategies .
- The stereogenic carbons in the pyrrolidine ring play a crucial role. Different stereoisomers and spatial orientations of substituents can significantly impact the binding mode to enantioselective proteins. Medicinal chemists can leverage this information to design new drug candidates with specific biological profiles .
Antibacterial Agents
Anti-Alzheimer’s Agents
Anti-Inflammatory Properties
Antiviral Activity
Pain Management
Enantioselective Drug Design
!Image Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more
Mechanism of Action
Target of Action
The primary targets of (S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride are currently unknown. This compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds containing the pyrrolidine ring have been associated with various biological activities
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring in this compound, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the compound’s structural similarity to other pyrrolidine derivatives, it may exhibit similar biological activities . .
Future Directions
The field of pyrrolidine derivatives is a dynamic area of research with potential for the development of new compounds with diverse biological profiles . The design and synthesis of new pyrrolidine compounds could be guided by the understanding of the structure-activity relationship (SAR) and the influence of steric factors on biological activity .
properties
IUPAC Name |
3-nitro-2-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRWQHLYSQIAQQ-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=N2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | |
CAS RN |
1286207-32-6 | |
Record name | Pyridine, 3-nitro-2-[(3S)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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